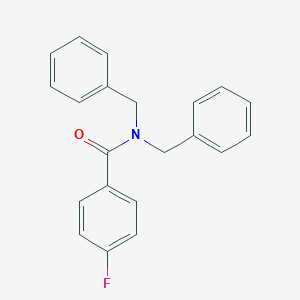

N,N-dibenzyl-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dibenzyl-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H18FNO and its molecular weight is 319.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

N,N-Dibenzyl-4-fluorobenzamide serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and reductions. For instance, the fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives like N,N-dibenzyl-4-aminobenzamide.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols | N,N-dibenzyl-4-aminobenzamide |

| Reduction | LiAlH₄ in anhydrous ether | N,N-dibenzyl-4-aminobenzamide |

| Oxidation | KMnO₄ or CrO₃ in acidic conditions | N,N-dibenzyl-4-carboxybenzamide |

Biological Applications

Potential as a Bioactive Compound

Research indicates that compounds related to this compound can exhibit significant biological activity. For example, studies on related benzamides have shown high affinities for sigma receptors, which are implicated in various neurological disorders . The structural characteristics of this compound may enable it to act as a selective ligand for these receptors, making it a candidate for further pharmacological evaluation.

Case Study: Sigma Receptor Binding

In one study, a compound similar to this compound was labeled with fluorine-18 and evaluated for its potential as a sigma receptor radioligand for PET imaging. The compound demonstrated high selectivity and affinity for sigma receptors, suggesting that derivatives of this compound could be developed for imaging applications in human subjects .

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the production of specialty chemicals. Its unique properties allow it to be used as a building block in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. The ability to modify its structure through chemical reactions enhances its utility in industrial applications.

Mechanistic Insights

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with target enzymes or receptors, influencing their activity through competitive inhibition or binding affinity modulation. Understanding these mechanisms is crucial for designing effective derivatives with enhanced biological activity.

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound | Key Differences | Potential Applications |

|---|---|---|

| N,N-Dibenzylbenzamide | Lacks fluorine; different reactivity | Less bioactive than fluorinated variants |

| N,N-Dibenzyl-4-chlorobenzamide | Contains chlorine; altered electronic properties | Different binding affinities |

| N,N-Dibenzyl-4-bromobenzamide | Presence of bromine; unique reactivity | Useful in specific synthetic pathways |

特性

CAS番号 |

88229-29-2 |

|---|---|

分子式 |

C21H18FNO |

分子量 |

319.4 g/mol |

IUPAC名 |

N,N-dibenzyl-4-fluorobenzamide |

InChI |

InChI=1S/C21H18FNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChIキー |

GFWSZXULGGXLHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

正規SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。